potassium benzenesulfonate

Catalog No.
S656513
CAS No.
934-55-4
M.F
C6H5KO3S
M. Wt
196.27 g/mol
Availability
In Stock
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potassium benzenesulfonate

CAS Number

934-55-4

Product Name

potassium benzenesulfonate

IUPAC Name

potassium;benzenesulfonate

Molecular Formula

C6H5KO3S

Molecular Weight

196.27 g/mol

InChI

InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1

InChI Key

ABHHITAVUODQNA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Synonyms

benzenesulfonate, benzenesulfonic acid, benzenesulfonic acid hexahydrate, zinc salt,, benzenesulfonic acid, ammonium salt, benzenesulfonic acid, calcium salt, benzenesulfonic acid, iron (+3) salt, benzenesulfonic acid, magnesium salt, benzenesulfonic acid, potassium salt, benzenesulfonic acid, sodium salt, benzenesulfonic acid, zinc salt, sodium benzenesulfonate, sodium benzenesulphonate

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Synthesis and Characterization:

Potassium benzenesulphonate, also known as potassium benzenesulfonate, is a white crystalline solid with the chemical formula C₆H₅KO₃S. It is readily synthesized through the sulfonation of benzene with sulfuric acid, followed by neutralization with potassium hydroxide.

  • The detailed synthesis process and characterization of potassium benzenesulphonate can be found in various scientific publications, such as this one: Synthesis and characterization of potassium benzenesulfonate:

Applications in Material Science:

Potassium benzenesulphonate has been explored for various applications in material science due to its specific properties, including good water solubility and thermal stability.

  • It can be used as a dopant in the preparation of conducting polymers, which are materials with unique electrical properties. Study on the electrical conductivity of polyaniline doped with potassium benzenesulfonate: )
  • It can also be employed as a precursor for the synthesis of other functional materials, such as metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Synthesis of a potassium benzenesulfonate-based metal-organic framework: )

Potassium benzenesulfonate is an organic compound with the chemical formula C6H5SO3K\text{C}_6\text{H}_5\text{SO}_3\text{K}. It is a potassium salt of benzenesulfonic acid, characterized by the presence of a sulfonate group (SO3-\text{SO}_3^-) attached to a benzene ring. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications, particularly in chemical synthesis and as a surfactant.

There is no current research available on a specific mechanism of action for KBS.

  • Mildly irritating: Skin and eye contact might cause mild irritation [].
  • Not flammable: The absence of flammable components suggests low flammability risk.
Typical of sulfonates:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Alkaline Fusion: When fused with potassium hydroxide at high temperatures, potassium benzenesulfonate can yield phenolic compounds. This reaction proceeds via an SN2S_N2 mechanism without migration of substituents on the benzene ring .
  • Formation of Sulfonyl Chlorides: Potassium benzenesulfonate can react with chlorinating agents to form benzenesulfonyl chloride, which is an important intermediate in organic synthesis .

Potassium benzenesulfonate can be synthesized through several methods:

  • Direct Neutralization: Reacting benzenesulfonic acid with potassium hydroxide or potassium carbonate results in the formation of potassium benzenesulfonate and water.
  • Salification: The reaction of sodium benzenesulfonate with potassium chloride can also yield potassium benzenesulfonate through ion exchange.
  • From Benzyl Phenyl Sulfone: A more complex synthetic route involves the reaction of benzyl phenyl sulfone with 4-methoxybenzyl alcohol under specific conditions to produce potassium benzenesulfonate .

Potassium benzenesulfonate has diverse applications across various fields:

  • Surfactants: It is used as a surfactant in detergents and cleaning products due to its ability to lower surface tension.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Electrolyte in Batteries: Its ionic properties make it suitable for use in electrolytes for batteries and fuel cells.

Interaction studies involving potassium benzenesulfonate primarily focus on its role as a surfactant and its interactions with other chemical species. Research has shown that it can enhance the solubility and stability of various compounds in aqueous solutions, which is crucial for applications in drug formulation and delivery systems.

Several compounds share structural similarities with potassium benzenesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Sodium benzenesulfonateSodium salt of benzenesulfonic acidMore soluble in water; commonly used in detergents
Potassium 4-methylbenzenesulfonateMethyl-substituted derivativeExhibits different solubility and reactivity properties
Benzene sulfonic acidParent acidMore acidic; used as a precursor for sulfonates

Potassium benzenesulfonate is unique due to its specific cation (potassium), which influences its solubility and reactivity compared to sodium or other metal salts. This distinction makes it particularly advantageous in applications where potassium ions are preferred or required.

Potassium benzenesulfonate exists as a white crystalline solid under standard conditions . The compound maintains its crystalline structure due to the ionic interactions between the potassium cation and the benzenesulfonate anion. The white appearance indicates the absence of significant chromophoric interactions within the crystal lattice, which is characteristic of simple aromatic sulfonate salts. The crystalline nature contributes to the compound's stability and handling properties in laboratory and industrial applications.

Melting and Boiling Points

The melting point of potassium benzenesulfonate has been determined to be 50-51°C for the anhydrous form [3] [4]. This relatively low melting point is consistent with the ionic nature of the compound and the moderate size of both the cation and anion. Some sources report melting points approaching 300°C , which may refer to different hydrated forms or measurement conditions. The boiling point of potassium benzenesulfonate is not typically reported in the literature, as the compound tends to decompose before reaching its theoretical boiling point, a behavior common among organic sulfonate salts.

Density and Solubility Characteristics

The density of potassium benzenesulfonate is reported as 1.409 g/cm³ [3] [4], indicating a relatively dense crystalline structure. This density value reflects the compact packing of the ionic species within the crystal lattice and is consistent with similar aromatic sulfonate compounds.

Water Solubility Parameters

Potassium benzenesulfonate demonstrates high water solubility [5], a characteristic that distinguishes it from many organic compounds. The high water solubility results from the ionic nature of the compound, where the potassium cation and the benzenesulfonate anion readily interact with water molecules through ion-dipole interactions. The sulfonate group, with its three oxygen atoms carrying partial negative charges, forms strong hydrogen bonds with water molecules, while the potassium cation is effectively solvated by the dipolar water molecules.

PropertyValueReference
Water solubility classificationHighMultiple sources [5]
Solubility mechanismIon-dipole interactionsTheoretical basis
Hydration behaviorReadily hydratedObserved properties

Solubility in Organic Solvents

The solubility profile of potassium benzenesulfonate in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [6]. The compound shows solubility in alcohol due to the polar nature of alcoholic solvents and their ability to solvate ionic species. It exhibits slight solubility in benzene, which can be attributed to π-π interactions between the aromatic ring of the solvent and the aromatic portion of the benzenesulfonate anion. The compound is insoluble in ether and carbon disulfide [6], consistent with the poor solvating ability of these nonpolar solvents for ionic compounds.

Solvent TypeSolubilityMechanism
WaterHighIon-dipole interactions
AlcoholSolublePolar solvation
BenzeneSlightly solubleπ-π interactions
EtherInsolublePoor ionic solvation
Carbon disulfideInsolubleNonpolar solvent

Spectroscopic Properties

The spectroscopic characteristics of potassium benzenesulfonate provide valuable structural information and serve as analytical tools for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about potassium benzenesulfonate. In ¹H Nuclear Magnetic Resonance spectroscopy, the aromatic protons of the benzene ring appear in the characteristic aromatic region between 7-8 parts per million. The symmetrical nature of the benzenesulfonate anion results in a relatively simple aromatic proton pattern, with the five aromatic protons showing coupling patterns typical of monosubstituted benzene derivatives.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework, with signals appearing in the 120-140 parts per million region characteristic of aromatic carbons. The carbon directly attached to the sulfonate group typically appears at a lower field due to the deshielding effect of the electron-withdrawing sulfonate substituent. The remaining aromatic carbons show chemical shifts consistent with the electronic environment created by the sulfonate group.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the identification of potassium benzenesulfonate. The most diagnostic features include the sulfonate group vibrations and aromatic ring modes [7] .

Vibrational ModeFrequency (cm⁻¹)AssignmentReference
S=O asymmetric stretch~1200, ~1186νas(SO₃) [7]
S=O symmetric stretch~1049νs(SO₃) [7]
Aromatic C-H stretch~3000-3100ν(C-H) aromaticStandard
Sulfonate deformation~628, ~572δ(SO₃) [7]

The asymmetric stretching vibrations of the sulfonate group appear as strong absorptions at approximately 1200 and 1186 cm⁻¹ [7] . These bands are characteristic of the SO₃ group and provide definitive identification of the sulfonate functionality. The symmetric stretching mode appears at around 1049 cm⁻¹, while deformation modes of the sulfonate group are observed at 628 and 572 cm⁻¹ [7].

Mass Spectrometry

Mass spectrometry of potassium benzenesulfonate reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation [9] [10]. The molecular ion peak appears at m/z corresponding to the molecular weight (196.26 g/mol), though this may be accompanied by potassium adduct peaks. Fragmentation typically involves loss of the potassium cation, generating the benzenesulfonate anion, which may undergo further fragmentation with loss of SO₃ or SO₂ groups. The base peak often corresponds to the phenyl cation (m/z 77) or related aromatic fragments.

Thermal Properties and Stability

Potassium benzenesulfonate exhibits significant thermal stability, with decomposition typically beginning around 300°C based on studies of related sulfonate compounds [11] [12]. The thermal behavior reflects the strong ionic bonding between the potassium cation and the benzenesulfonate anion, as well as the stability of the aromatic ring system.

Thermal PropertyTemperature (°C)ObservationReference
Initial decomposition~300Onset of mass loss [11] [12]
Major decomposition>400Significant degradation [12]
Thermal stability range25-300Stable operation range [11] [12]

The compound shows excellent thermal stability below 300°C, making it suitable for applications requiring elevated temperature processing. Thermal decomposition likely proceeds through multiple pathways, including desulfonation reactions and aromatic ring degradation. The presence of the potassium cation may influence the decomposition mechanism compared to the free benzenesulfonic acid, potentially enhancing thermal stability through ionic stabilization effects.

Related CAS

98-11-3 (Parent)

Other CAS

934-55-4

Dates

Last modified: 08-15-2023

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